N-(3-methylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Description
N-(3-methylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a 4-phenyl-1,2,3-triazole moiety and a 3-methylphenyl carboxamide group.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-(4-phenyltriazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-6-5-9-17(12-15)21-20(26)24-11-10-18(13-24)25-14-19(22-23-25)16-7-3-2-4-8-16/h2-9,12,14,18H,10-11,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZXBIOKJJBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes.
Comparison with Similar Compounds
Pyrrolidine vs. Pyrrole Derivatives
- Target Compound : Pyrrolidine (saturated 5-membered ring) with a 1,2,3-triazole substituent.
- Analog (): 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide. Differences: Pyrrole (unsaturated 5-membered ring) with a 1,2,4-triazole. The 1,2,3-triazole (vs. 1,2,4-triazole) alters nitrogen atom positions, affecting hydrogen-bonding patterns .
Triazole vs. Other Heterocycles
- Analog () : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide.
Substituent Effects
Aromatic Substituents on the Triazole
Carboxamide Substituents
Physicochemical and Analytical Properties
Molecular Weight and Solubility
*Estimated based on molecular formula C20H21N5O.
Spectroscopic Data
Biological Activity
N-(3-methylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing triazole moieties. For instance, triazole derivatives have shown significant activity against various viruses, including hepatitis C virus (HCV) and respiratory syncytial virus (RSV). In vitro assays demonstrated that certain triazole-based compounds exhibit EC values in the micromolar range, indicating their efficacy in inhibiting viral replication .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antibacterial activity. Research indicates that derivatives with pyrrolidine structures demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) values have been reported as low as 3.12 μg/mL for some derivatives .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, triazole compounds often act by inhibiting enzymes critical for viral replication or bacterial cell wall synthesis. This interaction can disrupt essential processes within the pathogen, leading to reduced viability or replication rates.
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of various triazole derivatives, this compound was tested against HCV. The compound exhibited an IC value of 9.19 μM, showcasing its potential as a therapeutic agent against viral infections .
Case Study 2: Antibacterial Activity
Another research effort focused on the antibacterial effects of pyrrolidine-based compounds. In this study, this compound was found to possess an MIC value of 6 μg/mL against E. coli, indicating moderate antibacterial activity when compared to standard antibiotics like ciprofloxacin .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | EC_{50 / IC_{50} Values |
|---|---|---|---|
| This compound | Structure | Antiviral & Antibacterial | IC_{50}: 9.19 μM (HCV), MIC: 6 μg/mL (E. coli) |
| 4-Methylbenzyl Triazole | Structure | Antiviral | EC_{50}: 5–28 μM (RSV) |
| Pyrrole Benzamide Derivative | Structure | Antibacterial | MIC: 3.125 μg/mL (S. aureus) |
Q & A
Q. Q1: What are the common synthetic routes for preparing N-(3-methylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, and what challenges arise during purification?
Methodological Answer: The compound’s synthesis typically involves sequential coupling reactions. For example:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce the 1,2,3-triazole moiety, as seen in analogous triazole-pyrrolidine syntheses .
Pyrrolidine Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may attach aryl groups to the pyrrolidine core, similar to methods used for N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide .
Carboxamide Coupling : Activation of the carboxylic acid (e.g., using HATU or EDC) followed by reaction with 3-methylaniline.
Q. Purification Challenges :
- Low yields (e.g., 29% in intermediate steps due to side reactions like over-alkylation or Boc-deprotection inefficiency) .
- Use of reverse-phase HPLC or silica gel chromatography with gradients (e.g., EtOAc/hexane) to isolate polar intermediates .
Advanced Synthesis Questions
Q. Q2: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Predict transition states and intermediates to identify energy barriers in key steps (e.g., triazole ring closure) .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst loading) to recommend optimal conditions. For instance, acetonitrile or DMF may stabilize intermediates via polarity, as seen in triphosgene-mediated carboxamide couplings .
- Feedback Loops : Integrate experimental data (e.g., failed attempts with Cs₂CO₃ vs. K₂CO₃) to refine computational predictions .
Basic Analytical Characterization
Q. Q3: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify pyrrolidine protons (δ 1.5–3.5 ppm), triazole aromatic signals (δ 7.0–8.5 ppm), and carboxamide NH (δ 6–8 ppm, broad). Compare with reference data for N-(3-fluoro-5-methylphenyl)pyrrolidine-1-carboxamide .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, ESI-HRMS for similar carboxamides shows m/z accuracy within ±0.002 .
- IR Spectroscopy : Carboxamide C=O stretch (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Advanced Analytical Challenges
Q. Q4: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria in the carboxamide group) by cooling samples to –40°C .
- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities. For example, NOE correlations between pyrrolidine H and triazole H confirm regiochemistry .
- X-ray Crystallography : Resolve ambiguities (e.g., triazole vs. pyrazole regioisomers) via single-crystal analysis, as done for 5-(4-fluorophenyl)-3-triazolylpyrazole derivatives .
Structure-Activity Relationship (SAR) Studies
Q. Q5: What strategies guide the design of analogs to improve target binding affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-phenyltriazole with 4-pyridyl (electron-deficient) or 4-cyclohexyl (hydrophobic) groups, mimicking modifications in N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide .
- Steric Tuning : Introduce methyl groups at pyrrolidine C2/C5 to modulate conformational flexibility, as seen in 3-methyl-N-(1H-imidazol-4-yl)pyrrole-2-carboxamide derivatives .
- Pharmacophore Mapping : Overlay docking poses with co-crystal structures of related targets (e.g., kinase inhibitors) to prioritize substituents .
Process Chemistry and Scale-Up
Q. Q6: What reactor design considerations are critical for scaling up synthesis while minimizing impurities?
Methodological Answer:
- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., triazole cycloaddition) and reduce side products .
- Membrane Separation : Purify intermediates via nanofiltration (e.g., retain Boc-protected amines while removing salts) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progression .
Safety and Handling
Q. Q7: What safety protocols are recommended for handling intermediates like Boc-protected amines?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact with irritants (e.g., triphosgene residues) .
- Ventilation : Perform reactions in fume hoods, especially when using volatile amines (e.g., 3-methylaniline) .
- Waste Disposal : Neutralize acidic/basic waste (e.g., TFA from deprotection) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
